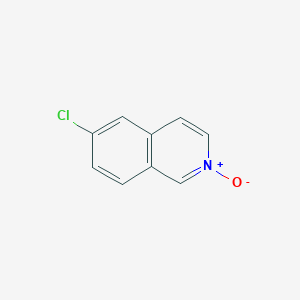
2,2,6-trimethylthiane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6-trimethylthiane-3,5-dione, also known as TMTD, is a highly versatile organic compound that is widely used in a variety of scientific and industrial applications. It is a cyclic ketone that is composed of a three-membered ring containing two methyl groups and a thiane group. TMTD is a valuable chemical due to its ability to form strong bonds with other molecules, its low toxicity, and its stability at high temperatures. In
Aplicaciones Científicas De Investigación
2,2,6-trimethylthiane-3,5-dione has a wide range of scientific research applications. It is commonly used as a catalyst in organic synthesis, as a reagent in organic chemistry, and as a polymerization initiator. 2,2,6-trimethylthiane-3,5-dione is also used as a stabilizer in the production of polyurethanes and other polymers. In addition, 2,2,6-trimethylthiane-3,5-dione has been used as a flame retardant and a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2,2,6-trimethylthiane-3,5-dione is not fully understood. However, it is believed that the compound acts as an oxidizing agent, which means that it can react with other molecules to form new compounds. It is also believed that 2,2,6-trimethylthiane-3,5-dione can act as a Lewis acid, which means that it can form strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione are not fully understood. However, it is believed that the compound can act as an antioxidant, which means that it can reduce the damage caused by free radicals. In addition, 2,2,6-trimethylthiane-3,5-dione has been shown to have anti-inflammatory and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,6-trimethylthiane-3,5-dione has several advantages and limitations when used in laboratory experiments. One advantage of 2,2,6-trimethylthiane-3,5-dione is that it is relatively stable at high temperatures, which makes it suitable for use in a variety of laboratory experiments. In addition, 2,2,6-trimethylthiane-3,5-dione is not toxic and has low volatility, which makes it safe to use in laboratory experiments. However, 2,2,6-trimethylthiane-3,5-dione can react with other molecules, which can lead to the formation of unwanted side products.
Direcciones Futuras
There are several potential future directions for research into 2,2,6-trimethylthiane-3,5-dione. One potential direction is to develop new methods for synthesizing 2,2,6-trimethylthiane-3,5-dione. Another potential direction is to investigate the biochemical and physiological effects of 2,2,6-trimethylthiane-3,5-dione. In addition, researchers could investigate the potential uses of 2,2,6-trimethylthiane-3,5-dione as a flame retardant, a corrosion inhibitor, and a polymerization initiator. Finally, researchers could investigate the potential of 2,2,6-trimethylthiane-3,5-dione as an antioxidant and an anti-inflammatory agent.
Métodos De Síntesis
2,2,6-trimethylthiane-3,5-dione can be synthesized in a variety of ways. One common method is the reaction of 2,2,6-trimethylthiane with formaldehyde in the presence of sulfuric acid. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol. The diol can then be separated from the dione by fractional distillation. Another method of synthesizing 2,2,6-trimethylthiane-3,5-dione is the reaction of 2,2,6-trimethylthiane with formaldehyde and sodium hydroxide. This reaction produces a mixture of 2,2,6-trimethylthiane-3,5-dione and 2,2,6-trimethylthiane-3,5-diol, which can then be separated by fractional distillation.
Propiedades
IUPAC Name |
2,2,6-trimethylthiane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-5-6(9)4-7(10)8(2,3)11-5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXJEIQWJXGWSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(=O)C(S1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)






![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)





